3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide
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Overview
Description
3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group and a methylene bridge linking two aromatic systems, one of which is a dimethylpyrimidine and the other a phenoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide typically involves multi-step organic reactions The process begins with the preparation of the 4,6-dimethylpyrimidine derivative, which is then coupled with a phenoxyphenylamine derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-chloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide: This compound shares a similar core structure but differs in the substitution pattern, which can affect its reactivity and applications.
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Another related compound with a different functional group, leading to distinct chemical and biological properties.
Uniqueness
3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide is unique due to its specific combination of functional groups and aromatic systems
Properties
Molecular Formula |
C26H22ClN5O2 |
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Molecular Weight |
471.9 g/mol |
IUPAC Name |
3-chloro-N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenoxyphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C26H22ClN5O2/c1-17-15-18(2)29-25(28-17)32-26(31-24(33)19-7-6-8-20(27)16-19)30-21-11-13-23(14-12-21)34-22-9-4-3-5-10-22/h3-16H,1-2H3,(H2,28,29,30,31,32,33) |
InChI Key |
HQLPYBUTUYXMJN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)OC3=CC=CC=C3)\NC(=O)C4=CC(=CC=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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